REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][N:7]=[N+]=[N-])=[CH:4][CH:3]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>CO>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([CH2:6][NH2:7])=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
0.75 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(CN=[N+]=[N-])C=C1
|
Name
|
|
Quantity
|
1.39 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography on silica gel (acetone-hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C(CN)C=C1
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 63% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |